1-Bromo-3-(2-bromopropyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
23430-37-7 |
|---|---|
Molecular Formula |
C9H10Br2 |
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1-bromo-3-(2-bromopropyl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 |
InChI Key |
JMZJZQSKBJTMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Considerations for 1 Bromo 3 2 Bromopropyl Benzene
De Novo Synthesis Approaches
The creation of the target molecule, 1-Bromo-3-(2-bromopropyl)benzene, from basic starting materials involves a multi-step process. A logical synthetic strategy would first construct the aryl-propyl scaffold and then introduce the bromine atoms at the desired positions.
Friedel-Crafts Alkylation Pathways for Aryl-Propyl Scaffolds
The Friedel-Crafts reaction is a fundamental method for attaching alkyl groups to an aromatic ring. name-reaction.commasterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction is pivotal in forming the carbon-carbon bond between the benzene (B151609) ring and the propyl group. masterorganicchemistry.comfiveable.me
A plausible approach to forming the propyl side chain on a benzene ring is through the Friedel-Crafts alkylation of benzene with a suitable three-carbon alkylating agent. One common method involves the use of an alkyl halide, such as 1-chloropropane (B146392) or 1-bromopropane, in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.orgyoutube.com However, a significant challenge with primary alkyl halides is the potential for carbocation rearrangement. masterorganicchemistry.comlibretexts.org The initially formed primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of an isopropyl group on the benzene ring (cumene) as a major byproduct instead of the desired n-propyl group. quora.com
To circumvent this, Friedel-Crafts acylation followed by reduction offers a more controlled route. For instance, the acylation of benzene with propanoyl chloride and a Lewis acid catalyst yields propiophenone. The ketone can then be reduced to an alkyl group via methods like the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction, affording n-propylbenzene without rearrangement. youtube.com
Another potential precursor for introducing the propyl group is propylene (B89431) oxide. The reaction of benzene with propylene oxide, catalyzed by a Lewis acid like aluminum chloride, has been investigated. Under strictly anhydrous conditions, this reaction yields 2-phenylpropanol. mdma.ch This secondary alcohol could then potentially be converted to the corresponding bromide.
The reaction conditions for Friedel-Crafts alkylation typically involve the use of a Lewis acid catalyst and are often carried out at elevated temperatures in a suitable solvent. numberanalytics.com The choice of solvent can also influence the reaction's outcome. google.com
Table 1: Precursor Selection for Aryl-Propyl Scaffold Formation
| Precursor | Reaction Type | Potential Product(s) | Key Considerations |
| 1-Chloropropane/1-Bromopropane | Friedel-Crafts Alkylation | n-Propylbenzene, Isopropylbenzene | Prone to carbocation rearrangement, leading to isopropylated byproducts. masterorganicchemistry.comlibretexts.orgquora.com |
| Propanoyl Chloride | Friedel-Crafts Acylation | Propiophenone | No rearrangement. Requires a subsequent reduction step to form the propyl group. youtube.com |
| Propylene Oxide | Friedel-Crafts Alkylation | 2-Phenylpropanol | Forms a secondary alcohol which requires further functionalization. mdma.ch |
Lewis acids are essential catalysts in Friedel-Crafts reactions, as they assist in generating the electrophilic carbocation from the alkylating agent. name-reaction.comwikipedia.orgmt.com Common Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). wikipedia.orgnumberanalytics.com Aluminum chloride is a frequently used and potent catalyst for these reactions. fiveable.melibretexts.org
The choice of catalyst can influence the reactivity and selectivity of the alkylation. virginia.edu The reactivity of the haloalkane precursor also plays a role, with reactivity increasing from R-I to R-F. Consequently, the Lewis acids used often have corresponding halogen atoms, such as AlCl₃ for alkyl chlorides and AlBr₃ for alkyl bromides. libretexts.org In industrial applications, solid acid catalysts like zeolites are often employed for their efficiency and ease of separation. wikipedia.org
The mechanism of catalysis involves the Lewis acid accepting a pair of electrons from the halogen of the alkyl halide, which polarizes the C-X bond and facilitates the formation of a carbocation. name-reaction.comyoutube.com This carbocation then acts as the electrophile that is attacked by the aromatic ring. numberanalytics.commt.com
Table 2: Common Lewis Acid Catalysts for Friedel-Crafts Alkylation
| Catalyst | Chemical Formula | Typical Applications |
| Aluminum Chloride | AlCl₃ | Widely used for both alkylation and acylation due to its high activity. fiveable.melibretexts.org |
| Ferric Chloride | FeCl₃ | A common and effective catalyst for alkylation reactions. numberanalytics.com |
| Boron Trifluoride | BF₃ | Often used in combination with a protic acid. nih.gov |
| Tin Tetrachloride | SnCl₄ | A milder Lewis acid, sometimes offering better selectivity. nih.gov |
| Zinc Chloride | ZnCl₂ | A less reactive Lewis acid, suitable for more activated aromatic rings. numberanalytics.com |
Bromination Reactions for Aromatic and Aliphatic Sites
Once the propylbenzene (B89791) scaffold is in place, the next strategic step is the introduction of bromine atoms at both the aromatic ring and the aliphatic side chain. The order and method of these brominations are critical to achieving the desired this compound structure.
Electrophilic aromatic bromination is the standard method for introducing a bromine atom onto the benzene ring. nih.gov The propyl group is an ortho-, para-directing activator. Therefore, direct bromination of propylbenzene with molecular bromine (Br₂) and a Lewis acid catalyst like FeBr₃ would yield a mixture of ortho- and para-bromopropylbenzene. quora.comyoutube.com To obtain the meta-substituted pattern of the target molecule, a different strategy is required.
One approach is to introduce a meta-directing group, perform the bromination, and then either remove or convert the directing group. However, a more direct route would be to start with bromobenzene (B47551). The bromine atom is a deactivating but ortho-, para-directing group. Therefore, Friedel-Crafts alkylation of bromobenzene would be expected to yield a mixture of 1-bromo-2-propylbenzene (B2752785) and 1-bromo-4-propylbenzene.
To achieve the desired 1-bromo-3-propylbenzene (B1339706) intermediate, one might consider starting with a different substitution pattern or employing more advanced directing group strategies. However, for the purpose of this outline, we will consider the bromination of propylbenzene and the subsequent separation of isomers.
A variety of brominating agents and conditions have been developed to improve regioselectivity. nih.gov For instance, N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel or in ionic liquids can offer high regioselectivity. nih.gov Other systems like tetraalkylammonium tribromides are effective for para-selective bromination of certain substrates. nih.gov
The introduction of a bromine atom at the second carbon of the propyl side chain (the benzylic position is C1) is typically achieved through a free radical halogenation mechanism. cecri.res.inthemasterchemistry.com This type of reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.
N-bromosuccinimide (NBS) is the reagent of choice for benzylic bromination, often used in conjunction with a radical initiator like AIBN (azobisisobutyronitrile) or light (hν) in a non-polar solvent such as carbon tetrachloride (CCl₄). themasterchemistry.comlibretexts.orglibretexts.org Bromine radicals are less reactive and therefore more selective than chlorine radicals, favoring substitution at the benzylic position. themasterchemistry.com
In the case of propylbenzene, the benzylic position is the carbon directly attached to the benzene ring (C1). The target molecule requires bromination at the C2 position. Studies on the halogenation of n-alkylbenzenes have shown that the position of halogenation on the side chain can be influenced by reaction conditions. For instance, the chlorination of boiling n-propylbenzene has been reported to yield primarily the C2-chlorinated product. datapdf.com The bromination of ethylbenzene (B125841) at elevated temperatures also shows a propensity for substitution on the side chain. datapdf.com
Therefore, to achieve bromination at the C2 position of the propyl group in 1-bromopropylbenzene, specific conditions that favor radical substitution at a secondary carbon over the benzylic carbon would be necessary. This might involve careful control of temperature and the choice of radical initiator and solvent. It is important to note that achieving high selectivity for the C2 position over the C1 (benzylic) and C3 positions can be challenging.
Table 3: Bromination Reagents and Their Selectivity
| Reagent | Reaction Type | Typical Selectivity |
| Br₂ / FeBr₃ | Electrophilic Aromatic Substitution | Ortho/Para-directing for activated rings. quora.comyoutube.com |
| N-Bromosuccinimide (NBS) / Light (hν) | Free Radical Halogenation | Highly selective for the benzylic position. themasterchemistry.comlibretexts.org |
| Br₂ (high temperature) | Free Radical Halogenation | Can lead to substitution at various positions on the alkyl side chain. datapdf.com |
Multi-Step Synthetic Sequences and Overall Yield Optimization
The construction of this compound is most practically achieved through a multi-step synthetic sequence. A logical approach commences with a Friedel-Crafts acylation, followed by strategic bromination and reduction steps. The order of these reactions is critical to ensure the desired substitution pattern on the aromatic ring and the propyl side chain.
A plausible synthetic route begins with the Friedel-Crafts acylation of bromobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3'-bromopropiophenone (B130256). tcd.iemasterorganicchemistry.comuni-siegen.de The bromine atom on the starting material is a deactivating but ortho-, para-directing group. However, the acylation of bromobenzene can still proceed, often favoring the para-substituted product due to sterics, but also yielding the meta-isomer. For this synthesis, the meta-isomer is the desired intermediate. tcd.ie
The subsequent step involves the reduction of the ketone functionality in 3'-bromopropiophenone to form 1-bromo-3-propylbenzene. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). youtube.com The choice of reduction method can be influenced by the presence of other functional groups in the molecule.
Finally, the propyl side chain is brominated. To achieve selective bromination at the second carbon of the propyl chain (the benzylic position is the first carbon), free-radical bromination is the method of choice. openstax.orglibretexts.orgmasterorganicchemistry.com The use of N-bromosuccinimide (NBS) with a radical initiator, such as benzoyl peroxide, in a non-polar solvent like carbon tetrachloride, facilitates the selective bromination at the secondary carbon, yielding the target molecule, this compound. openstax.orglibretexts.orglibretexts.org It is important to note that benzylic bromination, which would lead to 1-bromo-3-(1-bromopropyl)benzene, is also a possibility and reaction conditions would need to be carefully controlled to favor the desired isomer. openstax.orglibretexts.org
Purification: Efficient purification of intermediates at each step is crucial to prevent side reactions in subsequent steps.
Reaction Conditions: Optimization of temperature, reaction time, and stoichiometry of reagents can significantly impact the yield and purity of the products.
Catalyst Choice: In the Friedel-Crafts acylation, the choice and amount of Lewis acid can influence the regioselectivity and prevent side reactions. google.com
Table 1: Illustrative Multi-Step Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Key Considerations |
| 1 | Friedel-Crafts Acylation | Bromobenzene, Propanoyl chloride, AlCl₃ | Control of regioselectivity to favor the meta-isomer. tcd.ieuni-siegen.de |
| 2 | Ketone Reduction | 3'-Bromopropiophenone, Zn(Hg), HCl or N₂H₄, KOH | Choice of reduction method to avoid affecting the aryl bromide. youtube.com |
| 3 | Side-Chain Bromination | 1-Bromo-3-propylbenzene, NBS, Benzoyl Peroxide, CCl₄ | Selective bromination at the C2 position of the propyl chain. openstax.orglibretexts.orglibretexts.org |
Functional Group Interconversion Routes to this compound
Alternative synthetic strategies can rely on the interconversion of pre-existing functional groups on a suitably substituted propylbenzene scaffold.
A viable precursor for the target molecule is 1-(3-bromophenyl)propan-2-ol. nih.gov This alcohol can be synthesized, for example, by the reduction of 3'-bromopropiophenone using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting secondary alcohol can then be converted to the corresponding bromide. Standard methods for this transformation include treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Another functional group interconversion route involves the Finkelstein reaction, where a different halide, such as 1-bromo-3-(2-chloropropyl)benzene, is treated with a bromide salt like sodium bromide in a suitable solvent (e.g., acetone) to yield the desired this compound.
An alternative precursor could be 3-(3-bromophenyl)prop-1-ene. This alkene can be prepared through various olefination reactions. The subsequent addition of HBr across the double bond would lead to the formation of a brominated propyl chain. According to Markovnikov's rule, the bromine atom would add to the more substituted carbon, which in this case is the second carbon of the propyl chain, yielding this compound. However, in the presence of peroxides, the anti-Markovnikov product, 1-bromo-3-(3-bromopropyl)benzene, would be formed. askfilo.comaskfilo.comdoubtnut.com
Table 2: Functional Group Interconversion Approaches
| Precursor | Reaction | Reagents | Product |
| 1-(3-Bromophenyl)propan-2-ol nih.gov | Bromination of Alcohol | PBr₃ or HBr | This compound |
| 1-Bromo-3-(2-chloropropyl)benzene | Finkelstein Reaction | NaBr, Acetone | This compound |
| 3-(3-Bromophenyl)prop-1-ene | Hydrobromination (Markovnikov) | HBr | This compound |
Advanced Synthetic Techniques and Methodological Innovations
Modern synthetic chemistry offers advanced techniques that could potentially be applied to the synthesis of this compound, offering improvements in efficiency and selectivity.
The formation of the aryl-bromide bond (C-Br) can be achieved using modern catalytic systems. While traditional methods often rely on electrophilic aromatic substitution with elemental bromine and a Lewis acid, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. researchgate.net Palladium-catalyzed C-H bromination, for instance, could offer a more selective and milder alternative for introducing the bromine atom onto the benzene ring at a specific position, potentially reducing the formation of isomeric byproducts. researchgate.net However, directing the bromination specifically to the meta position of a propyl-substituted benzene ring using these methods can be challenging and may require the use of specific directing groups.
For the alkyl C-Br bond formation, while radical bromination with NBS is a classic and effective method, research into catalytic systems for selective C-H bromination of alkanes is ongoing. These methods could offer milder reaction conditions and improved selectivity.
The second carbon of the propyl chain in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched forms of this compound would require stereochemical control during the bromination of the propyl chain.
If the synthesis proceeds through the hydrobromination of an alkene precursor, stereoselective methods for halofunctionalization of alkenes could be employed. The use of chiral catalysts or reagents can induce facial selectivity in the addition of HBr across the double bond, leading to the preferential formation of one enantiomer.
Alternatively, if the synthesis involves the bromination of a chiral alcohol precursor, such as an enantiomerically enriched 1-(3-bromophenyl)propan-2-ol, the stereochemistry can be controlled depending on the reaction mechanism. For instance, reactions proceeding through an Sₙ2 mechanism would result in an inversion of stereochemistry.
Recent advances in stereoselective C-H functionalization could also provide a route to the enantioselective bromination of the propyl chain, although this remains a challenging area of research.
Deuterium (B1214612) Labeling Strategies in Synthetic Studies (e.g., for mechanistic probes)
Deuterium labeling is a powerful tool for elucidating reaction mechanisms, particularly in electrophilic aromatic substitution (EAS) reactions. chem-station.com By replacing hydrogen with its heavier isotope, deuterium, kinetic isotope effects (KIEs) can be measured, providing insight into the rate-determining step of a reaction. chem-station.com
In the context of synthesizing this compound, a key step would likely involve a Friedel-Crafts reaction. To probe the mechanism of this initial acylation or alkylation step on the bromobenzene ring, deuterated starting materials can be employed. A common method for introducing deuterium onto an aromatic ring is through acid-catalyzed hydrogen-deuterium (H/D) exchange. youtube.com For instance, treating bromobenzene with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), can lead to the exchange of aromatic protons for deuterons. youtube.com
The position of deuterium incorporation is governed by the directing effects of the existing substituent. The bromine atom is an ortho-, para-director, meaning deuterium would be expected to incorporate at the positions ortho and para to the bromine atom.
Once the deuterated bromobenzene is synthesized, it can be subjected to the Friedel-Crafts reaction. By analyzing the position and extent of deuterium retention or loss in the product, valuable information about the reaction mechanism can be obtained. For example, if the C-D bond cleavage is part of the rate-determining step, a significant KIE would be observed. chem-station.com
Table 1: Hypothetical Deuterium Labeling Study for Friedel-Crafts Acylation of Bromobenzene
| Entry | Reactant | Labeling Position | Proposed Reaction | Expected Observation for Mechanistic Insight |
| 1 | Bromobenzene-d₅ | All aromatic positions | Friedel-Crafts acylation with propanoyl chloride | Analysis of deuterium content in the product can indicate the relative rates of acylation at different positions. |
| 2 | 4-Deuterio-bromobenzene | Para position | Friedel-Crafts acylation with propanoyl chloride | Comparison of reaction rates with non-deuterated bromobenzene would reveal any KIE for the para position. |
| 3 | 2-Deuterio-bromobenzene | Ortho position | Friedel-Crafts acylation with propanoyl chloride | Comparison of reaction rates with non-deuterated bromobenzene would reveal any KIE for the ortho position. |
Purification and Isolation Methodologies for Research Purity
The synthesis of this compound will likely result in a mixture of the desired product, constitutional isomers, and unreacted starting materials. Therefore, rigorous purification is essential to obtain the compound in a state suitable for research purposes.
Chromatographic Techniques for Separating Isomers and Byproducts
Chromatographic methods are indispensable for the separation of closely related isomers. google.com Given the potential for the formation of various positional isomers during the synthesis of this compound (e.g., 1-Bromo-2-(2-bromopropyl)benzene, 1-Bromo-4-(2-bromopropyl)benzene, and isomers with bromine on different positions of the propyl chain), high-resolution separation techniques are required.
Gas Chromatography (GC): Capillary gas chromatography is a powerful tool for separating volatile isomers. nih.gov The choice of the stationary phase is critical for achieving baseline separation of constitutional isomers of brominated alkylbenzenes. nih.govnih.gov A non-polar or medium-polarity column would likely be employed. Coupled with mass spectrometry (GC-MS), this technique not only separates the isomers but also provides their mass-to-charge ratio, aiding in their identification. usgs.gov
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a versatile technique for isolating pure compounds from a reaction mixture on a larger scale. google.com For the separation of non-polar aromatic compounds like this compound and its isomers, reversed-phase HPLC with a C18 or C8 column is a common choice. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used, with the gradient optimized to achieve the best separation.
Table 2: Illustrative Chromatographic Conditions for the Separation of Brominated Alkylbenzene Isomers
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Potential Application |
| Gas Chromatography (GC) | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Separation of volatile isomers and byproducts. |
| High-Performance Liquid Chromatography (HPLC) | C18 silica gel (5 µm) | Acetonitrile/Water gradient | UV (e.g., at 254 nm) | Purification of the target compound from less volatile impurities and isomers. |
Distillation and Recrystallization Protocols for Analytical Purity
For the bulk purification of the reaction mixture, traditional techniques like distillation and recrystallization can be employed, particularly to remove impurities with significantly different physical properties.
Fractional Distillation: Positional isomers of disubstituted benzenes often have very close boiling points, making their separation by simple distillation challenging. wikipedia.org However, fractional distillation under reduced pressure can be effective for separating components with a sufficient difference in boiling points. This technique could be used to remove lower-boiling starting materials or higher-boiling side products from the desired this compound.
Recrystallization: If the synthesized this compound is a solid at room temperature, recrystallization can be a highly effective method for achieving analytical purity. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures. For a brominated aromatic compound, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, might be suitable.
Table 3: Hypothetical Purification Protocol for this compound
| Step | Technique | Reagents/Conditions | Purpose |
| 1 | Liquid-Liquid Extraction | Diethyl ether and water | Initial workup to remove water-soluble byproducts and unreacted inorganic reagents. |
| 2 | Fractional Distillation | Reduced pressure (e.g., 1-10 mmHg) | Removal of volatile starting materials and high-boiling impurities. |
| 3 | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | Separation of the target compound from its isomers. |
| 4 | Recrystallization | Ethanol/Water | Final purification to obtain the compound in high purity, if it is a solid. |
Reaction Mechanisms and Reactivity of 1 Bromo 3 2 Bromopropyl Benzene
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. The existing substituents on the ring, an aromatic bromine atom and a 2-bromopropyl group, determine both the rate of reaction and the position of the incoming electrophile.
The benzene ring in 1-bromo-3-(2-bromopropyl)benzene is substituted with two groups that influence its reactivity towards electrophiles: a bromine atom directly attached to the ring and a 2-bromopropyl group.
Aromatic Bromine Atom: Halogens, including bromine, are considered deactivating groups in the context of electrophilic aromatic substitution. This is due to their strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the benzene ring, making it less attractive to incoming electrophiles. While bromine can also donate electron density through resonance (+R effect), the inductive effect is dominant for halogens. fiveable.me Consequently, the ring is less reactive than benzene itself.
2-Bromopropyl Group: This substituent is an alkyl group, which is typically activating due to a weak electron-donating inductive effect (+I) and hyperconjugation. However, the presence of an electronegative bromine atom on the secondary carbon of the propyl chain introduces a counteracting electron-withdrawing inductive effect. This effect diminishes the activating nature of the alkyl group.
The combined influence of a deactivating halogen and a weakly activating or slightly deactivating haloalkyl group results in the benzene ring of this compound being significantly less reactive towards electrophilic aromatic substitution than benzene.
Regioselectivity in EAS refers to the position at which the new substituent attaches to the benzene ring. This is directed by the existing substituents.
Directing Effects: Both the bromine atom and the alkyl group are ortho-, para-directors. youtube.com
The bromine atom at position C1 directs incoming electrophiles to positions C2, C4, and C6.
The 2-bromopropyl group at position C3 also directs incoming electrophiles to its ortho positions (C2, C4) and its para position (C6).
Therefore, positions C2, C4, and C6 are all electronically activated for electrophilic attack, while position C5, being meta to both groups, is disfavored.
Steric and Electronic Factors:
Position 2: Ortho to both the bromine and the 2-bromopropyl group. It is electronically favored but may be sterically hindered by the adjacent bulky propyl group.
Position 4: Ortho to the 2-bromopropyl group and para to the bromine atom. This position is also electronically favored, but subject to steric hindrance from the adjacent alkyl group.
Position 6: Para to the 2-bromopropyl group and ortho to the bromine atom. This position is electronically activated and may be the most sterically accessible of the favored positions.
A mixture of products substituted at positions 2, 4, and 6 is expected. The exact product distribution would depend on the size of the electrophile and the specific reaction conditions, with substitution at C4 and C6 often being the most probable outcomes. youtube.com
| Position on Ring | Electronic Effect of Br (at C1) | Electronic Effect of 2-Bromopropyl (at C3) | Combined Electronic Influence | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|---|---|
| C2 | Ortho (Activating) | Ortho (Activating) | Strongly Favored | High | Possible Product |
| C4 | Para (Activating) | Ortho (Activating) | Strongly Favored | High | Major Product |
| C5 | Meta (Deactivating) | Meta (Deactivating) | Disfavored | Low | Minor/No Product |
| C6 | Ortho (Activating) | Para (Activating) | Strongly Favored | Moderate | Major Product |
The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving a resonance-stabilized carbocation intermediate known as a benzenonium ion or arenium ion. msu.edulibretexts.org
Formation of the Benzenonium Ion: The electrophile attacks the π-electron system of the benzene ring, forming a sigma bond and a benzenonium ion. This step is typically the slow, rate-determining step of the reaction. libretexts.org
Deprotonation: A base removes a proton from the sp³-hybridized carbon atom of the benzenonium ion, restoring the aromaticity of the ring and yielding the substituted product. byjus.com
The stability of the intermediate benzenonium ion determines the regioselectivity of the reaction. For this compound, attack at the ortho and para positions (C2, C4, C6) leads to more stable intermediates. This is because the positive charge can be delocalized onto the carbon atoms bearing the substituents.
When the positive charge is on C1, the adjacent bromine atom can stabilize it through resonance by donating a lone pair of electrons.
When the positive charge is on C3, the alkyl group provides stabilization through hyperconjugation.
Attack at the meta position (C5) does not allow for this direct resonance or hyperconjugation stabilization from the substituents, resulting in a less stable intermediate and a much slower reaction rate for meta-substitution. The stability of the benzenonium ion is the reason why ortho- and para-products are predominantly formed. libretexts.org
Nucleophilic Substitution Reactions on Bromine Centers
This compound features two carbon-bromine bonds with markedly different reactivities towards nucleophiles: one at an sp²-hybridized aromatic carbon and one at an sp³-hybridized aliphatic carbon.
The bromine atom attached directly to the benzene ring is generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions. libretexts.org
SN2 reactions are unfavorable due to the steric hindrance of the benzene ring, which prevents the required backside attack by the nucleophile.
SN1 reactions are disfavored because they would require the formation of a highly unstable phenyl cation.
Substitution at this position typically requires harsh conditions and proceeds through alternative mechanisms:
Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the addition of a nucleophile to the ring to form a stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. However, the SNAr mechanism is only efficient if there are strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.orgstackexchange.com Since the 2-bromopropyl group is not a strong electron-withdrawing group, the SNAr pathway is not favored for this molecule.
Elimination-Addition (Benzyne) Mechanism: Under the influence of a very strong base, such as sodium amide (NaNH₂), an elimination reaction can occur to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne. This pathway is possible but requires extreme reaction conditions. libretexts.org
The bromine atom on the propyl chain is attached to a secondary carbon, making it a secondary alkyl halide. This site is the primary center for nucleophilic substitution reactions for this molecule. It can react via both SN1 and SN2 mechanisms, and can also undergo elimination reactions (E1 and E2).
SN2 Mechanism: This pathway is favored by strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, OH⁻) in polar aprotic solvents (e.g., acetone, DMSO). The reaction occurs in a single, concerted step involving backside attack by the nucleophile, which leads to an inversion of stereochemistry at the carbon center.
SN1 Mechanism: This pathway is favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents that can stabilize the carbocation intermediate. The reaction proceeds in two steps, with the initial formation of a secondary carbocation. This carbocation is not directly resonance-stabilized by the phenyl ring. The reaction would result in a racemic mixture of products if the starting material were enantiomerically pure.
Elimination Reactions (E1 and E2): Competition from elimination reactions is common for secondary alkyl halides. E2 reactions are favored by strong, sterically hindered bases (e.g., potassium tert-butoxide), while E1 reactions compete with SN1 reactions, particularly at higher temperatures.
The choice of nucleophile, solvent, and temperature determines the predominant reaction pathway.
| Feature | Aromatic Bromine (on Benzene Ring) | Aliphatic Bromine (on Propyl Chain) |
|---|---|---|
| Carbon Hybridization | sp² | sp³ (Secondary) |
| Common Reaction Type | Generally unreactive; possible via Benzyne or SNAr under specific, harsh conditions | SN1, SN2, E1, E2 |
| Favored Conditions for Substitution | Strong base (Benzyne) or strong electron-withdrawing groups present (SNAr) | Varies: Strong nucleophiles/aprotic solvents (SN2); Weak nucleophiles/protic solvents (SN1) |
| Relative Reactivity | Very Low | High |
Comparative Analysis of SN1, SN2, and Aromatic Nucleophilic Substitution (SNAr)
The secondary benzylic bromide in this compound can undergo nucleophilic substitution via both SN1 and SN2 mechanisms. ucalgary.ca The choice between these pathways is influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.comyoutube.com
SN1 Reaction: This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com The secondary benzylic carbocation formed from this compound is stabilized by resonance with the adjacent benzene ring, making the SN1 pathway favorable. ucalgary.cagla.ac.uk Weak nucleophiles and polar protic solvents promote the SN1 reaction. khanacademy.orgyoutube.com Due to the planar nature of the carbocation intermediate, if the reaction occurs at a chiral center, it typically leads to a racemic mixture of products. masterorganicchemistry.comyoutube.com
SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com Strong nucleophiles and polar aprotic solvents favor the SN2 pathway. masterorganicchemistry.comkhanacademy.org This reaction results in an inversion of stereochemistry at the reaction center. youtube.com
Aromatic Nucleophilic Substitution (SNAr): The bromine atom directly attached to the benzene ring is significantly less reactive towards nucleophilic substitution than the benzylic bromine. gla.ac.uk SNAr reactions typically require harsh conditions and the presence of strong electron-withdrawing groups on the aromatic ring to proceed. Given the structure of this compound, SNAr is not a favored reaction pathway under typical laboratory conditions. gla.ac.uk
Table 1: Comparison of Nucleophilic Substitution Mechanisms for this compound
| Feature | SN1 | SN2 | SNAr |
|---|---|---|---|
| Substrate | Secondary benzylic halide | Secondary benzylic halide | Aryl halide |
| Mechanism | Two steps, carbocation intermediate masterorganicchemistry.com | One concerted step masterorganicchemistry.com | Two steps, Meisenheimer complex |
| Rate Law | Rate = k[Alkyl Halide] masterorganicchemistry.com | Rate = k[Alkyl Halide][Nucleophile] masterorganicchemistry.com | Rate = k[Aryl Halide][Nucleophile] |
| Nucleophile | Weak nucleophiles favored khanacademy.org | Strong nucleophiles favored masterorganicchemistry.com | Strong nucleophiles required |
| Solvent | Polar protic solvents favored youtube.com | Polar aprotic solvents favored masterorganicchemistry.com | Polar aprotic solvents often used |
| Stereochemistry | Racemization masterorganicchemistry.com | Inversion of configuration youtube.com | Retention of position |
| Reactivity | High due to stable benzylic carbocation ucalgary.ca | Moderate, subject to steric hindrance | Very low under normal conditions gla.ac.uk |
Impact of Steric and Electronic Effects on Reaction Kinetics and Selectivity
Steric and electronic factors significantly influence the rates and outcomes of reactions involving this compound.
Steric Effects: The secondary nature of the benzylic carbon creates some steric hindrance, which can affect the rate of SN2 reactions. Bulky nucleophiles will react more slowly at this site compared to a primary benzylic halide. youtube.com In elimination reactions, the use of a sterically hindered base can influence the regioselectivity of alkene formation. lumenlearning.com
Electronic Effects: The benzene ring exerts a powerful electronic influence. The resonance stabilization of the benzylic carbocation intermediate is a key electronic effect that accelerates SN1 reactions. ucalgary.cagla.ac.uk For SN2 reactions, the adjacent aromatic ring can also increase the reaction rate through resonance effects in the transition state. gla.ac.uk The bromine atom on the benzene ring is an electron-withdrawing group, which can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating SN2 reactions.
Elimination Reactions and Olefin Formation
In the presence of a base, this compound can undergo elimination reactions (dehydrobromination) to form alkenes. byjus.com
Mechanisms of Dehydrobromination (E1 vs. E2)
Similar to nucleophilic substitution, elimination reactions can proceed through two primary mechanisms: E1 and E2. lumenlearning.combyjus.com
E1 Reaction: This is a two-step mechanism that proceeds through the same carbocation intermediate as the SN1 reaction. matanginicollege.ac.in The first step is the formation of the secondary benzylic carbocation, which is the rate-determining step. masterorganicchemistry.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond. matanginicollege.ac.in E1 reactions are favored by weak bases and polar protic solvents and often compete with SN1 reactions. lumenlearning.com
E2 Reaction: This is a one-step, concerted mechanism where a strong base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously. masterorganicchemistry.comlibretexts.org This reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. masterorganicchemistry.commatanginicollege.ac.in E2 reactions are favored by strong, non-nucleophilic bases and are generally preferred for synthetic purposes due to their predictability. masterorganicchemistry.com
Table 2: Comparison of E1 and E2 Elimination Mechanisms
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Base Strength | Weak base lumenlearning.com | Strong base required matanginicollege.ac.in |
| Kinetics | Unimolecular, Rate = k[Substrate] matanginicollege.ac.in | Bimolecular, Rate = k[Substrate][Base] matanginicollege.ac.in |
| Mechanism | Two steps, via carbocation matanginicollege.ac.in | Concerted, one step lumenlearning.com |
| Stereochemistry | No specific requirement masterorganicchemistry.com | Requires anti-periplanar geometry matanginicollege.ac.in |
| Competition | Competes with SN1 lumenlearning.com | Competes with SN2 youtube.com |
Regioselectivity of Alkene Product Formation (e.g., Saytzeff vs. Hofmann)
When dehydrobromination can result in more than one alkene product, the regioselectivity is determined by the reaction conditions, particularly the base used.
Saytzeff's Rule: This rule predicts that the major product will be the more substituted (and therefore more stable) alkene. byjus.com This is typically observed when using a small, strong base like ethoxide. iitk.ac.in For this compound, elimination following Saytzeff's rule would favor the formation of 1-(prop-1-en-2-yl)-3-bromobenzene.
Hofmann Rule: This rule predicts that the major product will be the less substituted alkene. masterorganicchemistry.com This outcome is favored when a bulky, sterically hindered base is used, such as potassium tert-butoxide. lumenlearning.combrahmanandcollege.org.in The bulky base has difficulty accessing the more sterically hindered proton required for Saytzeff elimination and instead removes a more accessible proton from the less substituted carbon. masterorganicchemistry.com In the case of this compound, Hofmann elimination would yield 1-(prop-1-en-1-yl)-3-bromobenzene.
Radical Reactions and Related Mechanisms
Free Radical Bromination on the Propyl Chain
While the starting material already contains bromine, further bromination can occur on the propyl chain via a free radical mechanism, typically initiated by light or heat. byjus.com
The benzylic C-H bonds on the propyl chain are significantly weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com This makes the benzylic position the most likely site for hydrogen abstraction by a bromine radical. masterorganicchemistry.com
The mechanism proceeds through the classic three stages of a radical chain reaction: byjus.com
Initiation: Homolytic cleavage of a bromine molecule (Br₂) to form two bromine radicals (Br•).
Propagation: A bromine radical abstracts a benzylic hydrogen from the propyl chain to form a stable benzylic radical and HBr. This radical then reacts with another molecule of Br₂ to form the dibrominated product and a new bromine radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine.
It is important to note that free radical bromination is more selective than chlorination, with a strong preference for the weakest C-H bond. youtube.com Reagents like N-bromosuccinimide (NBS) are often used for benzylic brominations as they provide a low, constant concentration of Br₂, which helps to minimize side reactions. masterorganicchemistry.comlibretexts.org
Radical Coupling Processes and Dimerization (if observed)
While radical reactions involving bromoalkanes are well-established, specific studies detailing the radical coupling and dimerization of this compound are not extensively documented in the reviewed literature. However, the general principles of radical chemistry suggest that the alkyl C-Br bond could be susceptible to homolytic cleavage under radical conditions (e.g., using radical initiators like AIBN or photochemical methods). The resulting 3-(3-bromophenyl)propyl radical could then, in principle, undergo dimerization to form a C24H24Br2 species.
It is important to note that the presence of two bromine atoms introduces complexity. The aryl C-Br bond is generally stronger and less prone to homolytic cleavage than the alkyl C-Br bond. Therefore, radical reactions would likely be selective for the propyl side chain. In the context of borylation reactions, the involvement of radical intermediates has been suggested. For instance, the borylation of (3-bromopropyl)benzene (B42933), a related compound, was inhibited in the presence of radical scavengers like TEMPO, supporting a radical pathway. acs.org This suggests that similar radical processes could be at play with this compound.
Cross-Coupling Reactions Utilizing C-Br Bonds
The presence of two C-Br bonds with different reactivities makes this compound a valuable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl and vinyl halides. youtube.com For this compound, the aryl C-Br bond is the primary site for these reactions due to its higher reactivity in typical palladium-catalyzed cycles compared to the alkyl C-Br bond.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.orgharvard.edu The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to selectively form a biaryl product, leaving the alkyl bromide intact for further transformations. nih.govnih.gov The choice of ligands and reaction conditions can be crucial for achieving high selectivity and yields. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. brainly.combeilstein-journals.org In the case of this compound, the aryl bromide would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. brainly.com The reaction typically proceeds with the formation of a new carbon-carbon bond at the less substituted carbon of the alkene. brainly.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org Reacting this compound with a terminal alkyne would yield an alkynylated aromatic compound. researchgate.netorganic-chemistry.org The mild reaction conditions of the Sonogashira coupling make it suitable for complex molecule synthesis. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(0) complex, Base | Biaryl |
| Heck | Alkene | Pd(0) complex, Base | Substituted Alkene |
Borylation reactions introduce a boryl group onto an organic substrate, which can then be used in subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Recent advancements have focused on the borylation of alkyl halides using copper catalysts. acs.orgacs.org For this compound, the alkyl C-Br bond could potentially undergo borylation.
Studies on the copper-catalyzed borylation of (3-bromopropyl)benzene with bis(pinacolato)diboron (B136004) (B2pin2) have shown excellent yields of the corresponding alkyl boronate ester. acs.orgacs.org These reactions are believed to proceed through a radical mechanism. acs.org The application of such a method to this compound would likely lead to the selective borylation of the propyl side chain, yielding a versatile intermediate with both an aryl bromide and an alkyl boronate ester functionality.
The presence of two bromine atoms with differing reactivities is a key feature of this compound, enabling sequential and site-selective functionalization. The more reactive aryl C-Br bond can be targeted first in palladium-catalyzed cross-coupling reactions. The resulting product, which still contains the alkyl C-Br bond, can then undergo a second transformation, such as a nucleophilic substitution or a subsequent borylation followed by another cross-coupling reaction. acs.org This orthogonal reactivity allows for the controlled and stepwise construction of complex molecules from a relatively simple starting material. The steric hindrance provided by the 2-bromopropyl group can also influence the regioselectivity of reactions on the aromatic ring.
Mechanistic Studies in Model Systems
Detailed mechanistic studies specifically on this compound are scarce in the available literature. However, the reactivity of this compound can be inferred from studies on simpler, related model systems.
The investigation of reaction intermediates and transition states in reactions involving aryl bromides and alkyl bromides provides insight into the likely behavior of this compound.
In palladium-catalyzed cross-coupling reactions , the key intermediates are well-established. The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation with the coupling partner and subsequent reductive elimination to regenerate the Pd(0) catalyst and form the final product. libretexts.org Theoretical studies on similar systems have elucidated the geometries and energies of these intermediates and the transition states connecting them.
For radical reactions , such as the proposed mechanism for copper-catalyzed borylation, the key intermediate would be a radical species. acs.org In the case of this compound, this would likely be the 3-(3-bromophenyl)propyl radical. The stability and subsequent reaction pathways of this radical would determine the final product distribution. Radical clock experiments on similar substrates have been used to confirm the involvement of radical intermediates. acs.org
Kinetic Isotope Effects (KIE) in Mechanistic Elucidation
A comprehensive search of the scientific literature and chemical databases has revealed a notable absence of specific research findings or published data concerning the kinetic isotope effects for reactions involving this compound. Therefore, a detailed discussion of experimentally determined KIE values and their direct application to this specific compound's reaction mechanisms cannot be provided at this time.
However, it is possible to outline the theoretical framework and the types of insights that such studies would offer, were the data available. The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its heavier isotopes. libretexts.org This change in rate is a consequence of the difference in the zero-point vibrational energies of the bonds involving the light and heavy isotopes. libretexts.org
For a molecule like this compound, KIE studies would be invaluable in dissecting the mechanisms of its potential reactions, such as nucleophilic substitution or elimination.
Hypothetical Application of KIE to this compound:
To illustrate the potential application of KIE, consider a hypothetical elimination reaction of this compound to form a double bond. This reaction could proceed through different mechanisms, such as an E1 or E2 pathway.
E2 Mechanism: In a concerted E2 elimination, a base removes a proton from the carbon adjacent to the carbon bearing the bromine, and the carbon-bromine bond breaks simultaneously to form a double bond. If the hydrogen being removed is replaced by its heavier isotope, deuterium (B1214612) (D), a primary kinetic isotope effect would be expected. This is because the C-H (or C-D) bond is broken in the rate-determining step of the reaction. The observation of a significant kH/kD value (typically > 2) would provide strong evidence for an E2 mechanism.
E1 Mechanism: In a stepwise E1 mechanism, the carbon-bromine bond breaks first in the rate-determining step to form a carbocation intermediate. The base then removes a proton in a subsequent, faster step. In this case, replacing the hydrogen with deuterium would not significantly affect the rate of the reaction, and the resulting kH/kD value would be close to 1. This is known as the absence of a primary kinetic isotope effect and would argue against a mechanism where the C-H bond is broken in the slowest step.
Secondary Kinetic Isotope Effects:
Isotopic substitution at positions not directly involved in bond breaking can also influence reaction rates, leading to secondary kinetic isotope effects. For instance, if the hydrogen on the carbon bearing the bromine in this compound were replaced with deuterium, a secondary KIE could be observed. The magnitude and direction of this effect could provide information about the change in hybridization at that carbon in the transition state, helping to distinguish between, for example, SN1 and SN2 substitution mechanisms.
While no specific data exists for this compound, the principles of KIE remain a fundamental tool for mechanistic investigation in organic chemistry. Future research on this compound would undoubtedly benefit from such studies to provide a more complete picture of its reactivity.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and types of atoms and their connectivity.
A ¹H NMR spectrum of 1-Bromo-3-(2-bromopropyl)benzene would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons would be key to assigning the structure.
Aromatic Protons: The benzene (B151609) ring has four protons. Due to the substitution pattern (at positions 1 and 3), they would appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. The exact shifts and multiplicities would depend on the electronic effects of the bromo and 2-bromopropyl substituents. One would expect complex splitting patterns (e.g., doublet, triplet, doublet of doublets) reflecting their coupling with each other.
Propyl Chain Protons:
The methine proton (-CH(Br)-) would be significantly deshielded by the adjacent bromine atom, likely appearing as a multiplet in the region of δ 4.0-4.5 ppm. It would be split by the adjacent methylene (B1212753) and methyl protons.
The methylene protons (-CH₂-) attached to the benzene ring would likely appear as a doublet of doublets around δ 2.8-3.2 ppm, split by the methine proton.
The terminal methyl protons (-CH₃) would be the most shielded of the propyl chain, appearing as a doublet around δ 1.5-1.8 ppm, split by the methine proton.
Predicted ¹H NMR Data for this compound
| Predicted Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.0 - 7.6 | Multiplets | 4H |
| -CH(Br)- | 4.0 - 4.5 | Multiplet | 1H |
| Ar-CH₂- | 2.8 - 3.2 | Doublet of Doublets | 2H |
This table represents predicted values and would require experimental verification.
A ¹³C NMR spectrum provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.
Aromatic Carbons: Six signals would be expected for the benzene ring carbons in the region of δ 120-145 ppm. The carbons directly attached to the bromine atom (C1) and the propyl group (C3) would have distinct chemical shifts. The C-Br carbon would be shifted downfield to around δ 122 ppm, while the C-propyl carbon would be around δ 140-145 ppm. The other four aromatic carbons would also show distinct signals based on their positions relative to the substituents.
Propyl Chain Carbons:
The methine carbon (-CH(Br)-) would be found around δ 50-60 ppm.
The methylene carbon (-CH₂-) attached to the ring would be in the δ 35-45 ppm range.
The methyl carbon (-CH₃) would be the most upfield, around δ 20-25 ppm.
Predicted ¹³C NMR Data for this compound
| Predicted Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Br | ~122 |
| Aromatic C-C₃H₆Br | 140 - 145 |
| Aromatic C-H | 125 - 135 |
| -CH(Br)- | 50 - 60 |
| Ar-CH₂- | 35 - 45 |
This table represents predicted values and would require experimental verification.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). fishersci.ca For this compound, COSY would show correlations between adjacent aromatic protons and, crucially, between the protons of the propyl chain (-CH₂-CH(Br)-CH₃), confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. sigmaaldrich.com It would be used to definitively assign which proton signal corresponds to which carbon signal. For instance, the proton signal predicted at δ 4.0-4.5 ppm would show a correlation to the carbon signal at δ 50-60 ppm, confirming the -CH(Br)- group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). sigmaaldrich.com This is vital for confirming the connection of the substituents to the benzene ring. For example, the methylene protons of the propyl group (δ ~2.8-3.2 ppm) would show a correlation to the aromatic C3 carbon (δ ~140-145 ppm) and other nearby aromatic carbons, confirming the attachment point of the propyl chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule.
Molecular Ion Peak: this compound has the chemical formula C₉H₁₀Br₂. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Therefore, the molecular ion (M⁺) peak would appear as a characteristic cluster of peaks due to the presence of two bromine atoms. The expected peaks would be at m/z 276 (both ⁷⁹Br), 278 (one ⁷⁹Br, one ⁸¹Br), and 280 (both ⁸¹Br), with a relative intensity ratio of approximately 1:2:1.
Fragmentation Pattern: The fragmentation would be driven by the weakest bonds and the formation of stable carbocations.
Loss of a bromine radical (·Br) from the propyl chain would be a favorable fragmentation, leading to a significant peak at m/z 197/199.
Benzylic cleavage is common. Cleavage of the C-C bond between the methylene group and the methine group would lead to a tropylium-like ion or other stable fragments. For instance, a fragment corresponding to the bromobenzyl cation could appear at m/z 169/171.
Loss of the entire propyl chain is also possible.
Predicted Major Fragments in EI-MS of this compound
| m/z Value | Predicted Identity | Notes |
|---|---|---|
| 276, 278, 280 | [C₉H₁₀Br₂]⁺ | Molecular ion peak cluster (M⁺) |
| 197, 199 | [C₉H₁₀Br]⁺ | Loss of one Br radical |
| 171 | [C₉H₁₁]⁺ | Loss of two Br radicals |
This table represents predicted values and would require experimental verification.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental composition of the ion. For this compound, HRMS would be used to confirm the molecular formula.
Calculated Exact Mass: The monoisotopic mass of C₉H₁₀⁷⁹Br₂ is calculated to be 275.9149 Da.
Experimental Measurement: An HRMS experiment would aim to measure this exact mass. A measured value within a few parts per million (ppm) of the calculated value would provide strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathways of ions, providing detailed structural information. For this compound, MS/MS analysis would involve the selection of the molecular ion ([M]+•) or a protonated molecule ([M+H]+), which is then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting spectrum offers a fingerprint of the molecule's structure.
The fragmentation of this compound is expected to be influenced by the presence of two bromine atoms and the alkyl chain. The bromine isotopes (79Br and 81Br) have nearly equal natural abundance, which results in a characteristic isotopic pattern for bromine-containing ions, where the M+2 peak is of similar intensity to the M peak. youtube.com This pattern is a key identifier for fragments that retain one or both bromine atoms. acs.org
The primary fragmentation pathways likely involve:
Benzylic Cleavage: A common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. For this compound, this would lead to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation. Cleavage of the C-C bond in the propyl side chain would result in the loss of a CH3 radical to form an ion at m/z corresponding to the loss of 15 Da, or the loss of a C2H5 radical.
McLafferty Rearrangement: If a gamma-hydrogen is available on the propyl chain, a McLafferty rearrangement can occur, leading to the elimination of a neutral propene molecule and the formation of a radical cation of 1-bromo-3-vinylbenzene.
Loss of Bromine: The C-Br bonds can cleave, leading to the loss of a bromine radical (Br•). The loss of one Br radical from the molecular ion would be a prominent fragmentation pathway. Subsequent loss of the second Br radical could also occur at higher energies. The fragmentation of n-butylbenzene, a related structure, shows that at low energy, competitive dissociation pathways occur, while at higher energy, consecutive dissociations take place. core.ac.uk
Ring Fragmentation: At higher collision energies, the aromatic ring itself may fragment, although this is generally less favored than side-chain fragmentation or loss of the halogen.
A generalized model for fragmentation can predict various rearrangement pathways that might not be immediately obvious, highlighting the complexity of ion chemistry in the gas phase. chemrxiv.org
Table 1: Predicted Key Fragmentation Pathways for this compound
| Precursor Ion | Fragmentation Process | Resulting Fragment Ion/Radical | Notes |
| [C₉H₁₀Br₂]⁺• | Loss of CH₃• (methyl radical) | [C₈H₇Br₂]⁺ | From cleavage of the propyl chain |
| [C₉H₁₀Br₂]⁺• | Loss of Br• (bromine radical) | [C₉H₁₀Br]⁺ | Likely a dominant pathway |
| [C₉H₁₀Br]⁺ | Loss of Br• (bromine radical) | [C₉H₁₀]⁺ | Consecutive fragmentation |
| [C₉H₁₀Br₂]⁺• | Benzylic cleavage (loss of C₂H₄Br•) | [C₇H₆Br]⁺ | Formation of a bromobenzyl-type cation |
| [C₉H₁₀Br₂]⁺• | McLafferty Rearrangement | [C₇H₆Br]⁺• + C₂H₄ | Requires accessible γ-hydrogen |
Application in Differentiating Isomeric Forms
Mass spectrometry is a crucial tool for differentiating between isomeric forms of molecules, which often exhibit subtle differences in their fragmentation patterns. lcms.czchegg.com For this compound, isomers could include those with different substitution patterns on the benzene ring (e.g., 1-Bromo-2-(2-bromopropyl)benzene or 1-Bromo-4-(2-bromopropyl)benzene) or isomers with bromine on a different carbon of the propyl side chain (e.g., 1-Bromo-3-(1-bromopropyl)benzene or 1-Bromo-3-(3-bromopropyl)benzene).
The differentiation relies on the fact that the stability of the resulting fragment ions can be dependent on the original positions of the substituents.
Positional Isomers on the Aromatic Ring: The relative positions of the bromo and bromopropyl groups on the benzene ring can influence the fragmentation pathways, particularly those involving interactions between the two substituents or rearrangements involving the aromatic ring. While electron ionization (EI) mass spectra of positional isomers can be very similar, subtle differences in the relative abundances of fragment ions can be used for differentiation. nih.gov For example, ortho effects, where adjacent substituents interact during fragmentation, can lead to unique fragment ions not seen in meta or para isomers.
Isomers of the Alkyl Chain: The position of the bromine atom on the propyl side chain will significantly alter the fragmentation pattern.
1-Bromo-3-(1-bromopropyl)benzene: With the bromine at the benzylic position, the loss of the Br radical from this position would be highly favored, leading to a very stable secondary benzylic carbocation.
This compound: Cleavage of the C-C bond between the first and second carbon of the propyl chain (benzylic cleavage) would be a major pathway.
1-Bromo-3-(3-bromopropyl)benzene: This isomer would likely show a characteristic loss of C₃H₆Br• or fragmentation involving the terminal bromine.
By coupling gas chromatography (GC) with mass spectrometry (GC-MS), isomers can often be separated chromatographically before they enter the mass spectrometer, simplifying their individual analysis. nih.govnih.gov When chromatographic separation is incomplete, the unique fragmentation patterns observed in MS/MS experiments become essential for unambiguous identification. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used analytical technique that probes the vibrational modes of molecules. compoundchem.commsu.edu When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the frequencies of its natural vibrations, such as the stretching and bending of its chemical bonds. compoundchem.com This results in an IR spectrum, which is a plot of absorbance (or transmittance) versus frequency (or wavenumber). The spectrum serves as a molecular fingerprint and is highly effective for identifying the functional groups present in a compound. msu.edu
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the substituted benzene ring and the aliphatic propyl chain containing a carbon-bromine bond.
Characteristic Vibrational Modes of Brominated Aromatic and Aliphatic Groups
The vibrational frequencies in an IR spectrum are determined by the masses of the bonded atoms and the strength of the bonds connecting them. msu.edu Heavier atoms and weaker bonds vibrate at lower frequencies.
Aromatic Group Vibrations:
C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of peaks, often of variable intensity, in the region of 1600-1450 cm⁻¹.
C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are particularly diagnostic for the substitution pattern of the benzene ring. For a 1,3-disubstituted (meta) benzene, strong absorption bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions.
Aromatic C-Br Stretching: The stretching vibration of the bond between a bromine atom and the aromatic ring carbon (C-Br aromatic) is expected to appear at lower frequencies, typically in the 1075-1030 cm⁻¹ range, although this can be difficult to assign definitively.
Aliphatic Group Vibrations:
C-H Stretching: The stretching vibrations of the C-H bonds in the aliphatic propyl group will appear just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range. msu.edu
C-H Bending: The bending (scissoring, rocking, wagging) vibrations of the CH, CH₂, and CH₃ groups in the propyl chain occur in the 1470-1350 cm⁻¹ region. libretexts.org
Aliphatic C-Br Stretching: The stretching vibration of the bond between a bromine atom and an aliphatic carbon (C-Br aliphatic) is characterized by a strong absorption at a low wavenumber. Due to the heavy mass of the bromine atom, this peak typically falls in the 690-515 cm⁻¹ range. spectroscopyonline.com The exact position can help distinguish between primary, secondary, and tertiary alkyl bromides.
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | 3100-3000 | Medium to Weak |
| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2960-2850 | Strong |
| C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Weak |
| C-H Bend | Aliphatic (CH₂, CH₃) | 1470-1350 | Medium |
| C-H Bend (Out-of-Plane) | 1,3-Disubstituted Benzene | 900-860 & 810-750 | Strong |
| C-Br Stretch | Aliphatic | 690-515 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org By diffracting a beam of X-rays off the ordered lattice of a single crystal, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy. docbrown.info
For a compound like this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure, including the substitution pattern on the benzene ring and the conformation of the bromopropyl side chain in the solid state. nih.gov
Analysis of Molecular Conformation and Packing in Crystalline States
The data from X-ray crystallography provides not only the structure of a single molecule but also reveals how multiple molecules arrange themselves to form the crystal lattice. This arrangement, known as crystal packing, is governed by intermolecular forces.
Molecular Conformation: The analysis would reveal the torsion angles within the bromopropyl side chain, defining its specific spatial orientation relative to the benzene ring. For related bromomethyl-substituted benzenes, it has been observed that the C-C-C-Br torsion angles often result in the C-Br bond being positioned nearly perpendicular to the plane of the aromatic ring. znaturforsch.com
Crystal Packing and Intermolecular Interactions: The packing of this compound molecules in the crystal would be significantly influenced by halogen bonding (Br···Br interactions) and weak C-H···Br hydrogen bonds. znaturforsch.com Studies on similar brominated aromatic compounds have shown that Br···Br contacts are a dominant factor in determining the packing motif, often forming recognizable patterns like chains or polygons of bromine atoms. znaturforsch.com The distances of these Br···Br contacts are typically shorter than the sum of the van der Waals radii, indicating an attractive interaction. The crystal structure could reveal a layered or a more complex three-dimensional packing arrangement, depending on the interplay of these weak interactions. znaturforsch.com
Table 3: Typical Structural Parameters from X-ray Crystallography for Related Compounds
| Parameter | Bond Type | Typical Value | Reference |
| Bond Length | Aromatic C-C | 0.139 nm | docbrown.info |
| Bond Length | Aliphatic C-C | 0.154 nm | docbrown.info |
| Bond Length | Aromatic C-Br | ~0.190 nm | - |
| Bond Length | Aliphatic C-Br | ~0.194 nm | - |
| Bond Angle | Aromatic C-C-C | 120° | docbrown.info |
| Intermolecular Contact | Br···Br | 3.7 - 4.0 Å | znaturforsch.com |
(Note: Specific values for the title compound require experimental determination.)
Applications of 1 Bromo 3 2 Bromopropyl Benzene in Advanced Organic Synthesis Research
As a Versatile Synthetic Intermediate
The presence of two distinct carbon-bromine bonds allows 1-Bromo-3-(2-bromopropyl)benzene to serve as a multifaceted building block in organic synthesis. The aryl bromide is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, while the alkyl bromide is susceptible to nucleophilic substitution and elimination reactions.
Building Block for Poly-Substituted Benzene (B151609) Derivatives
The synthesis of polysubstituted benzenes requires careful strategic planning, particularly concerning the order of reactions and the directing effects of substituents already present on the aromatic ring. fiveable.meopenstax.org In this compound, the benzene ring is substituted with a bromine atom and a 2-bromopropyl group. Both of these substituents influence the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions.
Directing Effects : The bromine atom is a deactivating, ortho-, para-director. The alkyl group (2-bromopropyl) is an activating, ortho-, para-director. youtube.com The positions of these groups (1 and 3) create a complex directing landscape for incoming electrophiles. The activating effect of the alkyl group would likely dominate, directing new substituents to the 2-, 4-, and 6-positions. However, steric hindrance from the bulky 2-bromopropyl group might disfavor substitution at the 2-position. youtube.com
This interplay of electronic and steric effects can be harnessed to synthesize specific isomers of trisubstituted benzene derivatives, which are valuable precursors for pharmaceuticals, agrochemicals, and materials science. Planning a synthetic route using this intermediate involves a retrosynthetic approach, where the target molecule dictates the sequence of substituent introduction. openstax.org
Precursor for Carbon-Carbon Bond Forming Reactions
The two C-Br bonds in this compound provide two reactive sites for the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.
Aryl C-Br Bond : The bromide attached directly to the benzene ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. These reactions are highly efficient for creating C(sp²)–C(sp²) and C(sp²)–C(sp) bonds.
Alkyl C-Br Bond : The secondary alkyl bromide can also participate in certain cross-coupling reactions, typically under different catalytic systems designed for C(sp³)–C(sp²) bond formation. rsc.org More commonly, it serves as an electrophilic site for reaction with carbon nucleophiles like Grignard reagents or organolithiums.
The differential reactivity allows for selective functionalization. For instance, a Suzuki-Miyaura coupling could be performed at the aryl bromide position under palladium catalysis, leaving the alkyl bromide intact for a subsequent nucleophilic substitution. nih.gov
| Reactive Site | Reaction Type | Typical Reagents | Bond Formed |
|---|---|---|---|
| Aryl Bromide | Suzuki-Miyaura Coupling | Ar'B(OH)₂, Pd catalyst, Base | C(sp²)–C(sp²) |
| Aryl Bromide | Heck Coupling | Alkene, Pd catalyst, Base | C(sp²)–C(sp²) |
| Aryl Bromide | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | C(sp²)–C(sp) |
| Alkyl Bromide | Nucleophilic Substitution | R-MgX (Grignard), R-Li | C(sp³)–C(sp³) |
| Alkyl Bromide | Kumada Coupling | Ar'MgBr, Ni or Pd catalyst | C(sp³)–C(sp²) |
Synthesis of Complex Heterocyclic Systems
While direct academic studies utilizing this compound for heterocyclic synthesis are not extensively documented, its structure is well-suited for such applications. Halogenated aromatic compounds are common precursors for building fused heterocyclic rings like benzofurans, indoles, and quinolines. quimicaorganica.orgrsc.org
A plausible strategy would involve a selective reaction at one of the bromine positions to introduce a nucleophilic group (e.g., -OH, -NH₂, -SH). Subsequent intramolecular cyclization onto the other C-Br bond or a nearby position on the ring would form the heterocyclic system. For example, conversion of the alkyl bromide to an alcohol, followed by an intramolecular Williamson ether synthesis or a Buchwald-Hartwig type C-O coupling with the aryl bromide, could potentially yield a dihydrofuran-fused ring system. Such intramolecular cyclizations are a powerful tool for constructing complex molecules from simple, appropriately functionalized precursors. quimicaorganica.org
In the Development of Novel Reagents and Catalysts
Beyond its role as a synthetic intermediate, this compound can serve as a precursor for creating specialized reagents and catalyst ligands for organic and organometallic chemistry.
Precursor for Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)
Organometallic reagents, particularly Grignard and organolithium reagents, are potent nucleophiles and strong bases widely used in synthesis. masterorganicchemistry.com They are typically prepared by the reaction of an organic halide with magnesium or lithium metal. utexas.educhemguide.co.ukwikipedia.org The presence of two C-Br bonds in this compound offers the possibility of selective metallation.
Due to the higher bond dissociation energy and more C(sp²) character of the aryl C-Br bond compared to the alkyl C(sp³) C-Br bond, reaction conditions can often be tuned for selectivity. For instance, Grignard reagent formation might be initiated preferentially at the more reactive alkyl bromide position under carefully controlled temperatures. Conversely, halogen-metal exchange using reagents like n-butyllithium often occurs more readily at the aryl bromide position. The ability to selectively generate a nucleophilic center at either the aryl or alkyl portion of the molecule would create highly specific and valuable organometallic reagents for further synthetic transformations.
| Target Reagent | Method | Typical Conditions | Reactive Site |
|---|---|---|---|
| Alkyl Grignard | Magnesium Insertion | Mg(0), Et₂O or THF, controlled temp. | Alkyl C-Br |
| Aryl Grignard | Halogen-Mg Exchange | i-PrMgCl, THF | Aryl C-Br |
| Aryl Lithium | Halogen-Li Exchange | n-BuLi or t-BuLi, THF, -78 °C | Aryl C-Br |
Ligand Precursors for Transition Metal Catalysis Research
Phosphine ligands are pivotal in transition metal catalysis, influencing the reactivity, selectivity, and stability of the metal center. cfmot.de The synthesis of these ligands often involves the reaction of an organometallic reagent (derived from an aryl or alkyl halide) with a chlorophosphine species like PPh₂Cl or PCy₂Cl. nih.govacs.org
This compound provides a scaffold for creating novel bidentate or pincer-type ligands. For example:
Sequential Functionalization : The aryl bromide could be converted into a phosphine group via lithiation and reaction with a chlorophosphine. The remaining alkyl bromide could then be substituted with another donor group (e.g., an amine or another phosphine) to create a bidentate ligand.
Double Functionalization : If both bromine atoms are converted into phosphine groups, a novel diphosphine ligand with a specific bite angle and steric profile, dictated by the 1,3-substitution pattern and the propyl backbone, would be formed.
The development of new ligands is crucial for advancing catalytic processes, and scaffolds like this compound offer a platform for designing ligands with unique electronic and steric properties tailored for specific catalytic applications. ua.edu
Role as a Model Compound in Mechanistic Studies
This compound serves as a compelling model compound in organic chemistry for elucidating complex reaction mechanisms. Its structure, featuring two distinct bromine atoms—one attached to the aromatic ring and another to a secondary carbon on a propyl side chain—provides a unique platform for investigating the interplay of various chemical principles.
Investigating Steric and Electronic Effects in Alkylation and Substitution Reactions
The compound's bifunctional nature, with two different C-Br bonds, makes it an excellent substrate for studying the competitive nature of substitution and alkylation reactions, governed by subtle steric and electronic factors.
Electronic Effects : The bromine atom attached to the benzene ring exhibits a dual electronic influence. Inductively, it is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene. stpeters.co.inksu.edu.sa However, through resonance, its lone pairs can donate electron density, directing incoming electrophiles to the ortho and para positions. The 2-bromopropyl group, being an alkyl group, is generally considered weakly activating. This combination of a deactivating director and a weakly activating group creates a nuanced electronic environment on the aromatic ring.
Steric Effects : The 2-bromopropyl group at the meta position exerts significant steric hindrance. This bulkiness can influence the regioselectivity of further aromatic substitutions, potentially hindering reactions at the adjacent ortho positions (positions 2 and 4) and favoring substitution at the less hindered para position (position 6). youtube.com
Reaction Site Competition : As a model compound, this compound allows researchers to probe the conditions that favor either nucleophilic substitution at the secondary aliphatic bromide or electrophilic substitution on the aromatic ring. For instance, Friedel-Crafts alkylation conditions, which involve a Lewis acid, could potentially lead to intramolecular cyclization (an intramolecular alkylation) or intermolecular reactions, with the outcome dependent on the precise reaction conditions and the stability of carbocation intermediates that may form. libretexts.orglibretexts.org The secondary nature of the aliphatic bromide also opens pathways for both SN1 and SN2 nucleophilic substitution, allowing for studies on solvent and nucleophile effects.
Table 1: Analysis of Substituent Effects on the Aromatic Ring
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Bromo | C1 | Deactivating, Ortho-, Para-directing | Moderate |
Probing Regioselectivity and Stereoselectivity in Complex Systems
The specific arrangement of substituents in this compound makes it an ideal candidate for investigating the directing effects in complex molecules and the stereochemical outcomes of reactions.
Regioselectivity : In potential electrophilic aromatic substitution reactions, the compound presents a case study in competing directing effects. The bromo group directs incoming electrophiles to positions 2, 4, and 6. The alkyl group directs to positions 2, 4, and 6. While all directors align to these positions, the steric bulk of the 2-bromopropyl group would likely disfavor substitution at positions 2 and 4, making position 6 the most probable site for a reaction. This allows for the study of how steric hindrance can override electronic preferences to control the regiochemical outcome of a reaction.
Stereoselectivity : The 2-bromopropyl side chain contains a chiral center at the carbon atom bonded to the bromine (C2 of the propyl chain). This structural feature is invaluable for mechanistic studies in stereochemistry. Using an enantiomerically pure sample of this compound, researchers can study the stereochemical course of nucleophilic substitution reactions. For example, an SN2 reaction would proceed with an inversion of configuration at the chiral center, while an SN1 reaction would lead to a racemic mixture. This allows the compound to be used as a probe to determine the dominant reaction pathway under various conditions.
In Materials Chemistry Research (Non-Polymerization aspects)
While not a polymer itself, the unique structure of this compound lends it to academic research in the synthesis of novel materials, particularly those with tailored frameworks or responsive properties.
Synthesis of Novel Organic Frameworks or Responsive Materials (academic interest)
The compound's key feature for materials science is its differential reactivity, possessing two bromine atoms in distinct chemical environments. This allows for selective, stepwise functionalization, making it a potentially valuable building block for more complex molecular architectures.
Precursor to Functional Linkers : In the field of metal-organic frameworks (MOFs), this molecule could serve as a precursor to a functional linker or strut. The aliphatic bromine is more susceptible to nucleophilic substitution than the aromatic bromine. This allows for the selective replacement of the secondary bromide with a coordinating group (e.g., a carboxylate or an amine) necessary for binding to metal centers. The remaining, less reactive aromatic bromine could then be used in a subsequent cross-coupling reaction (e.g., a Suzuki or Sonogashira coupling) to extend the linker or connect it to other components, creating a complex, multi-functional framework.
Responsive Materials : The incorporation of photo-switchable molecules is a key strategy for creating photo-responsive materials. rsc.org this compound could be chemically modified to attach such a unit. For example, a photochromic molecule could be attached via substitution of the aliphatic bromine, creating a new molecule that could then be incorporated into a larger assembly, potentially imparting light-responsive properties to the final material.
Chemical Education and Curricular Development
This compound is an excellent pedagogical tool for illustrating a range of core concepts in undergraduate and graduate organic chemistry curricula.
Illustrative Compound for Fundamental Organic Reactions
Its structure encapsulates several key topics, allowing it to serve as a comprehensive example for students.
Electrophilic Aromatic Substitution : It serves as a non-trivial example for predicting regiochemical outcomes, forcing students to consider both the electronic directing effects of halogen and alkyl groups and the steric influence of a bulky substituent. stpeters.co.inyoutube.com
Nucleophilic Aliphatic Substitution : The secondary alkyl halide is a classic substrate for comparing and contrasting SN1 and SN2 reaction mechanisms, prompting discussions on carbocation stability, solvent effects, and stereochemical outcomes.
Chemoselectivity : The molecule is a prime example of chemoselectivity, where a reagent can be chosen to react with one functional group (the aliphatic C-Br bond) while leaving another (the aromatic C-Br bond) intact, or vice versa.
Spectroscopy : It provides a challenging and illustrative problem for students learning spectroscopic analysis. Predicting the ¹H NMR and ¹³C NMR spectra requires an understanding of chemical shifts, splitting patterns (especially the complex splitting from the chiral center), and the influence of electronegative atoms and the aromatic ring.
Table 2: Educational Applications of this compound
| Concept | Illustrative Feature |
|---|---|
| Aromaticity & EAS | Benzene ring with competing directing groups. |
| Nucleophilic Substitution | Secondary alkyl halide for SN1/SN2 comparison. |
| Stereochemistry | Chiral center on the propyl side chain. |
| Regioselectivity | Interplay of electronic and steric directing effects. |
| Chemoselectivity | Differential reactivity of aliphatic vs. aromatic C-Br bonds. |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Teaching Advanced Synthetic Strategies and Mechanistic Principles
One of the primary teaching points would be chemoselectivity . Students could be challenged to design synthetic routes that selectively target one of the bromine atoms. For instance, the benzylic bromine is more susceptible to nucleophilic substitution reactions, while the aryl bromide is more amenable to organometallic coupling reactions. This provides a practical example for discussing the differential reactivity of alkyl versus aryl halides.
Furthermore, the synthesis of this compound itself can serve as an instructive exercise in retrosynthetic analysis . Advanced students could be tasked with proposing a synthetic pathway starting from simpler precursors like benzene or bromobenzene (B47551). This would require a careful consideration of the order of functional group installation to achieve the desired substitution pattern, touching upon principles of electrophilic aromatic substitution and free radical halogenation.
In the context of mechanistic principles , the compound can be used to explore and contrast different reaction pathways. For example, subjecting the molecule to conditions conducive to elimination reactions could lead to a discussion of E1 versus E2 mechanisms and Zaitsev's versus Hofmann's rule, depending on the base and solvent used. The potential for rearrangement reactions of the propyl chain under certain conditions could also be a topic for advanced mechanistic discussion.
To facilitate a structured learning experience, an instructor could present students with the target molecule and a set of available reagents, prompting them to devise a synthetic strategy. This problem-based learning approach would encourage critical thinking and a deeper understanding of reaction mechanisms and synthetic planning.
Detailed research findings on the explicit use of this compound in a pedagogical setting are not currently published. However, the compound's structure lends itself well to theoretical explorations of advanced organic synthesis concepts.
Conclusion and Future Research Directions
Summary of Key Research Achievements and Knowledge Gaps
The key knowledge gaps for 1-Bromo-3-(2-bromopropyl)benzene are substantial and represent a considerable opportunity for new research. These gaps include:
Validated Synthetic Routes: While general methods for the synthesis of dihaloalkylbenzenes exist, optimized and high-yielding procedures specifically for this compound have not been reported.
Physicochemical Properties: There is a lack of experimentally determined data for properties such as melting point, boiling point, density, and spectroscopic data (NMR, IR, Mass Spectrometry).
Reactivity Profile: The chemical behavior of the two distinct C-Br bonds (one on the aromatic ring and one on the alkyl chain) has not been systematically studied. Understanding the differential reactivity is crucial for its application as a synthetic building block.
Conformational Analysis: The rotational freedom around the C-C bonds of the propyl chain and its influence on the molecule's reactivity and properties are unknown.
The following table summarizes the current status of knowledge, highlighting the significant gaps that future research could address.
| Area of Research | Key Achievements | Identified Knowledge Gaps |
| Synthesis | General methods for bromination of aromatic rings and alkyl chains are well-established for other compounds. | Lack of a specific, optimized synthesis for this compound. |
| Properties | Properties can be estimated based on similar structures like 1-bromo-3-methylbenzene and other brominated propylbenzenes. | No experimentally verified physicochemical or spectroscopic data is available. |
| Reactivity | The reactivity of aryl bromides and secondary alkyl bromides are individually well-understood. | The selective reactivity of the two different bromine atoms within the same molecule is unstudied. |
Emerging Research Opportunities in Dihaloalkylbenzene Chemistry
The study of dihaloalkylbenzenes is a fertile ground for new discoveries. Emerging trends in organic synthesis, such as the focus on green chemistry and the development of novel catalytic systems, open up new avenues for research in this area. solubilityofthings.comcas.org The development of selective and sustainable methods for the synthesis and functionalization of these compounds is a key research opportunity. neuroquantology.com For instance, the use of photocatalysis or enzymatic catalysis could provide environmentally benign routes to these molecules and their derivatives. cas.org
Potential for Novel Synthetic Transformations and Methodologies
The unique structure of this compound, with its two distinct bromine atoms, presents opportunities for developing novel synthetic transformations. Research could focus on the selective activation of one C-Br bond over the other. For example, transition-metal catalysis could potentially differentiate between the aryl bromide and the alkyl bromide, allowing for sequential cross-coupling reactions. solubilityofthings.com This would enable the step-wise introduction of different functional groups, making it a powerful tool for the construction of complex molecular architectures. Furthermore, the potential for intramolecular reactions, leading to the formation of cyclic structures, is another exciting area for exploration.
Integration of Computational and Experimental Approaches for Deeper Understanding
Modern chemical research increasingly relies on the synergy between experimental work and computational modeling. multiresearchjournal.com In the case of this compound, where experimental data is lacking, computational chemistry can provide initial insights. acs.org Density Functional Theory (DFT) calculations could be employed to predict its geometric structure, spectroscopic properties, and the relative energies of reaction intermediates and transition states. acs.org This computational data can guide the design of experiments, helping to predict reaction outcomes and optimize reaction conditions, thus accelerating the pace of discovery. multiresearchjournal.com
Future Prospects for this compound in Advanced Chemical Research
The future prospects for this compound are intrinsically linked to the successful characterization of its fundamental properties and reactivity. Should it become readily accessible, its bifunctional nature could make it a valuable building block in several areas of advanced chemical research:
Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates. The two bromine atoms could serve as handles for introducing pharmacophoric groups. multiresearchjournal.com
Materials Science: As a monomer or cross-linking agent in the development of new polymers with specific thermal or optical properties. The presence of bromine could also impart flame-retardant properties.
Agrochemicals: In the synthesis of new pesticides or herbicides, where halogenated aromatic moieties are common.
The table below outlines potential future research projects and their expected outcomes.
| Future Research Project | Objective | Expected Outcome |
| Synthetic Route Development | To establish an efficient and scalable synthesis of this compound. | A reliable protocol for producing the compound in sufficient quantities for further study. |
| Spectroscopic and Physicochemical Characterization | To obtain and analyze the NMR, IR, and Mass Spectra, and to measure key physical properties. | A complete dataset for the unambiguous identification and characterization of the molecule. |
| Selective Functionalization Studies | To investigate the selective reaction of the aryl and alkyl C-Br bonds. | Novel synthetic methodologies for the controlled, stepwise modification of the molecule. |
| Computational Modeling | To model the structure, properties, and reactivity of the compound using computational methods. | A deeper theoretical understanding to complement and guide experimental work. |
Q & A
Q. What are the optimal synthetic routes and purification methods for 1-Bromo-3-(2-bromopropyl)benzene?
- Methodological Answer : Synthesis typically involves sequential bromination and alkylation. For example:
Bromination : React 3-(2-bromopropyl)benzene with N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst) .
Alkylation : Use a Friedel-Crafts alkylation with a propyl bromide derivative in anhydrous AlCl₃ .
Purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization. Confirm purity via NMR (¹H/¹³C) and HPLC (≥98% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions (e.g., bromine at C1 and propyl chain at C3) and coupling constants .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 291.92 for C₉H₁₀Br₂) .
- X-ray Crystallography : Resolve steric effects of the bromopropyl group (if crystals are obtainable) .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
Q. What solvents are compatible with this compound for reaction studies?
Q. How does the bromopropyl substituent influence electronic properties?
- Methodological Answer : The electron-withdrawing bromine increases electrophilicity at the benzene ring. Use Hammett substituent constants (σₚ ≈ +0.23) and DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model charge distribution .
Advanced Research Questions
Q. How to design mechanistic studies for its reactivity in cross-coupling reactions?
- Methodological Answer :
- Kinetic Analysis : Monitor Suzuki-Miyaura coupling rates with arylboronic acids (Pd(PPh₃)₄ catalyst) via GC-MS .
- Isotopic Labeling : Use ⁸¹Br-labeled analogs to trace bromide elimination pathways .
- In Situ Spectroscopy : Employ IR or Raman to detect intermediates (e.g., Pd-Br complexes) .
Q. How to resolve contradictions in thermodynamic data (e.g., ΔH, ΔS) across studies?
- Methodological Answer :
- Calorimetry : Measure excess enthalpy (Hᴱ) in binary mixtures (e.g., with methyl acrylate) using a microcalorimeter .
- Computational Validation : Compare experimental Hᴱ with COSMO-RS predictions .
- Solvent Effects : Replicate studies in rigorously dried solvents to isolate solvent-polarity artifacts .
Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., -SO₂Me) to steer bromination away from the propyl chain .
- Steric Maps : Generate 3D steric maps (e.g., using PyMol) to predict hindrance at C2/C4 positions .
Q. How to analyze substituent effects on biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
Q. What computational methods predict its environmental persistence or toxicity?
- Methodological Answer :
- QSAR Models : Use EPI Suite to estimate biodegradability (BIOWIN score) .
- Ecotoxicity : Run Daphnia magna assays (OECD 202) and compare with predicted LC₅₀ from TEST software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
